N,N-Bis(ethylmethanethiosulfonate) Biotinamide

Descripción

Chemical Identity and Nomenclature

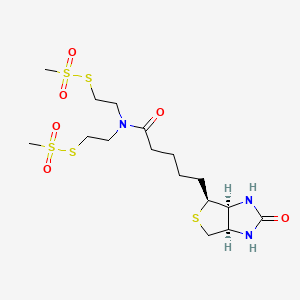

This compound is identified by the Chemical Abstracts Service number 1217607-38-9, establishing its unique chemical identity within scientific databases. The compound belongs to the category of chemical compounds used for medicinal purposes, indicating its specialized application in biomedical research contexts. The systematic nomenclature reflects the presence of two ethylmethanethiosulfonate groups attached to a biotinamide core structure, distinguishing it from simpler methanethiosulfonate derivatives.

The compound's nomenclature follows standard chemical naming conventions for complex organic molecules containing multiple functional groups. The "N,N-Bis" designation indicates that both methanethiosulfonate groups are attached to nitrogen atoms, while the "ethylmethanethiosulfonate" portion describes the specific alkyl chain length and sulfonate functionality. The "Biotinamide" component refers to the biotin-derived portion of the molecule, which provides the compound with biotin-avidin binding capabilities essential for its research applications.

Structural Characteristics and Functional Groups

The structural architecture of this compound incorporates multiple functional domains that contribute to its specialized reactivity profile. The compound features two methanethiosulfonate groups, which serve as the primary reactive centers for thiol modification reactions. These groups are known for their ability to form covalent disulfide bonds with cysteine residues in proteins under physiological conditions.

The biotin moiety within the structure provides the compound with high-affinity binding capabilities toward avidin and streptavidin proteins. This biotin-avidin interaction, characterized by one of the strongest non-covalent biological interactions known, enables the compound to serve as an effective labeling reagent for subsequent detection and purification applications. The specific arrangement of functional groups within the molecule creates a bifunctional reagent capable of both covalent modification and bioaffinity recognition.

The methanethiosulfonate functional groups in this compound share the characteristic reactivity profile observed across the methanethiosulfonate reagent family. These groups demonstrate high selectivity for sulfhydryl groups, particularly those present in cysteine residues, forming stable disulfide bonds that can be subsequently reduced under appropriate conditions. The dual methanethiosulfonate configuration potentially allows for cross-linking applications or enhanced reactivity compared to single-group variants.

Position Within Methanethiosulfonate Reagent Family

This compound occupies a specialized position within the broader methanethiosulfonate reagent family, which includes numerous derivatives designed for protein structure-function studies. The methanethiosulfonate reagent family encompasses compounds such as 2-((Biotinoyl)amino)ethylmethanethiosulfonate, known as methanethiosulfonate ethylamine biotin, and various charged derivatives including positively and negatively charged variants.

The methanethiosulfonate reagent family was pioneered as powerful tools for probing protein structures and functions through site-directed chemical modification approaches. These reagents have found extensive application in substituted cysteine accessibility method studies, where they serve as probes for determining the accessibility and environment of specific amino acid residues within protein structures.

Within this family, biotin-containing methanethiosulfonate reagents represent a subclass designed to combine covalent modification capabilities with biotin-avidin detection systems. Compounds such as methanethiosulfonate ethylamine biotin variants with different spacer arm lengths have been developed to optimize the interaction between biotin and streptavidin while maintaining effective thiol reactivity. The bis-methanethiosulfonate configuration of this compound potentially provides enhanced cross-linking capabilities or increased local concentration effects compared to single methanethiosulfonate group compounds.

Table 1: Methanethiosulfonate Reagent Family Characteristics

| Compound Type | Functional Groups | Primary Applications | Key Features |

|---|---|---|---|

| Basic methanethiosulfonate reagents | Single methanethiosulfonate | Thiol modification | High selectivity for cysteine |

| Charged methanethiosulfonate reagents | methanethiosulfonate + charged groups | Electrostatic environment probing | pH-dependent reactivity |

| Biotin-methanethiosulfonate reagents | methanethiosulfonate + biotin | Labeling and detection | Biotin-avidin interaction |

| Bis-methanethiosulfonate reagents | Multiple methanethiosulfonate groups | Cross-linking applications | Enhanced reactivity potential |

Historical Development and Research Significance

The development of methanethiosulfonate reagents traces its origins to the pioneering work in protein structure-function relationships, where researchers sought specific chemical tools for probing protein architecture and dynamics. The methanethiosulfonate chemistry was initially developed to provide highly selective modification of cysteine residues under mild physiological conditions, offering advantages over traditional chemical modification approaches.

The historical significance of methanethiosulfonate reagents became particularly evident in their application to ion channel research, where they enabled detailed mapping of channel structure and gating mechanisms. These reagents have been successfully applied to structural and functional studies of ligand-gated ion channels, including gamma-aminobutyric acid type A receptors, where they have provided critical insights into binding site architecture and conformational changes associated with channel activation.

The evolution toward biotin-containing methanethiosulfonate reagents represented a significant advancement in the field, as it combined the specificity of thiol modification with the powerful detection capabilities of biotin-avidin systems. This development enabled researchers to not only modify specific protein sites but also to isolate and analyze the modified proteins using streptavidin-based purification methods.

Table 2: Research Applications of Methanethiosulfonate Reagents

| Research Area | Specific Applications | Key Findings | Methodological Advances |

|---|---|---|---|

| Ion Channel Structure | Accessibility mapping of channel domains | Identification of pore-lining residues | Substituted cysteine accessibility method |

| Protein-Protein Interactions | Cross-linking studies | Oligomerization patterns | Label transfer methodology |

| Membrane Transport | Substrate binding site mapping | Conformational changes during transport | Protection assays |

| Enzyme Mechanism | Active site architecture | Allosteric regulation mechanisms | Kinetic modification studies |

The research significance of compounds like this compound extends beyond simple protein modification to encompass sophisticated approaches for understanding complex biological systems. The bifunctional nature of such reagents allows for the development of novel experimental strategies that can simultaneously modify protein structure and provide handles for subsequent analytical procedures. This capability has proven particularly valuable in studies requiring both functional assessment and biochemical characterization of modified proteins.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis(2-methylsulfonylsulfanylethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHWRGACRKJFAB-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675699 | |

| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217607-38-9 | |

| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Biotinamide Functionalization

The synthesis begins with the biotinamide backbone, which is subsequently modified at its primary amine groups. A two-step approach is commonly employed:

-

Protection of Reactive Sites : The secondary amines of biotinamide are protected using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent alkylation.

-

Thiosulfonate Introduction : Ethylmethanethiosulfonate groups are introduced via nucleophilic substitution or coupling reactions. This step typically utilizes ethyl methanethiosulfonate in the presence of a base such as triethylamine (Et<sub>3</sub>N) to facilitate deprotonation and activation.

A representative reaction scheme involves:

Coupling Reagents and Solvent Systems

Critical to the success of the synthesis is the selection of coupling reagents and solvents:

These conditions ensure a yield of 60–81% after purification, as observed in analogous bis-biotin syntheses.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for monitoring reaction progress and purity assessment. The PMC study utilized a C-18 column with a gradient elution of methanol and aqueous acetic acid (0.1%). Key parameters include:

Flash Chromatography

Crude products are purified using reversed-phase flash chromatography. A Biotage SP system with a C18 column and a methanol/acetic acid gradient achieves >95% purity. For this compound, similar protocols would involve:

Spectroscopic Validation

-

<sup>1</sup>H NMR : Characteristic peaks include δ 1.45 ppm (Boc methyl groups) and δ 3.54 ppm (ethylene oxide protons).

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 519.723 [M+H]<sup>+</sup>.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Yield Improvement

-

Temperature Control : Reactions conducted at 0–5°C slow competing hydrolysis, improving thiosulfonate incorporation.

-

Stoichiometric Adjustments : A 2:1 molar ratio of ethyl methanethiosulfonate to biotinamide ensures complete bis-functionalization.

Comparative Analysis of Synthetic Routes

The PMC study’s bis-biotin synthesis provides a template for this compound. Key adaptations include:

-

Reagent Substitution : Replacing DOTA chelators with ethylmethanethiosulfonate donors.

-

Simplified Purification : Avoiding radiometal labeling steps reduces complexity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(ethylmethanethiosulfonate) Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various biotin derivatives .

Aplicaciones Científicas De Investigación

Proteomics Research

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is utilized in proteomics for the labeling of proteins. Its ability to form stable conjugates with biomolecules makes it valuable for studying protein interactions and functions. The compound acts as a biotinylation reagent, allowing researchers to tag proteins for detection and purification using avidin or streptavidin-based methods .

Bioconjugation

The compound serves as a versatile tool for bioconjugation, enabling the attachment of biotin to various molecules, including peptides and antibodies. This property facilitates the development of targeted drug delivery systems and diagnostic assays. The thiol-reactive nature of this compound allows it to conjugate with cysteine residues in proteins, enhancing the stability and functionality of the resulting bioconjugates .

Cellular Studies

In cellular biology, this compound is applied in studies involving cell signaling and membrane dynamics. By labeling specific proteins within cells, researchers can track their localization and movement, providing insights into cellular processes such as endocytosis and exocytosis. This application is critical for understanding disease mechanisms at the cellular level .

Case Study 1: Protein Interaction Analysis

A study demonstrated the use of this compound in analyzing protein-protein interactions within living cells. Researchers biotinylated target proteins and used streptavidin-coated beads to pull down interacting partners. This method revealed novel interaction networks crucial for cellular signaling pathways.

Case Study 2: Targeted Drug Delivery

In another investigation, scientists explored the potential of this compound in developing targeted drug delivery systems. By conjugating biotinylated drugs to antibodies specific to cancer cell markers, they achieved enhanced drug accumulation at tumor sites, demonstrating improved therapeutic efficacy compared to non-targeted approaches.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Proteomics | Protein labeling for detection and purification | Enhanced specificity in protein studies |

| Bioconjugation | Attachment of biotin to peptides/antibodies | Improved stability and functionality |

| Cellular Studies | Tracking protein localization and dynamics in cells | Insights into cellular processes |

| Case Study | Findings | Implications |

|---|---|---|

| Protein Interaction | Identification of novel protein interaction networks | Advances understanding of cellular signaling |

| Targeted Drug Delivery | Increased drug accumulation at tumor sites | Potential for improved cancer therapies |

Mecanismo De Acción

The mechanism of action of N,N-Bis(ethylmethanethiosulfonate) Biotinamide involves its interaction with specific molecular targets and pathways. The compound binds to biotin-binding proteins, such as avidin and streptavidin, with high affinity. This binding facilitates the detection and quantification of biotinylated molecules in various biological assays .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of biotin derivatives are heavily influenced by their functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Thiol Reactivity : this compound and MTS-ATF-biotin both utilize methanethiosulfonate groups for thiol-specific conjugation, but the latter includes a photoreactive azide group for additional crosslinking versatility .

Linker Flexibility : Derivatives with dithiomethylenemalonic acid (e.g., sc-221364) enable disulfide bond formation, which is reversible under reducing conditions, unlike the stable thioether bonds formed by ethylmethanethiosulfonate .

Cost : this compound is more cost-effective than sc-221364 but pricier than sc-221365, reflecting differences in synthesis complexity .

Performance in Bioconjugation

- Stability : Ethylmethanethiosulfonate forms stable thioether bonds, avoiding the reversibility of disulfide-linked compounds like sc-221364 .

- Specificity : Methanethiosulfonate groups exhibit higher selectivity for thiols compared to amine-reactive biotin derivatives (e.g., NHS-biotin), reducing off-target labeling .

Commercial and Research Utility

Actividad Biológica

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound is a biotin derivative that incorporates a thiosulfonate moiety. This structural feature is believed to enhance its reactivity and biological interactions. The compound is primarily studied for its applications in biochemical research and potential therapeutic uses.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly proteins. The thiosulfonate group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.

Key Mechanisms:

- Protein Modification : The compound can modify cysteine residues in proteins, impacting their activity and stability.

- Cellular Uptake : Its biotin component facilitates cellular uptake through biotin receptors, enhancing its bioavailability within cells.

This compound exhibits several biochemical properties that are crucial for its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents. |

| Stability | Stable under physiological conditions but may degrade under extreme pH. |

| Reactivity | Reacts with thiol groups in proteins, leading to potential changes in protein function. |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate the exact mechanisms and targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

- Protein Interaction Studies : In vitro experiments have shown that this compound modifies key proteins involved in cellular signaling pathways. This modification can lead to altered cellular responses, which may have implications for therapeutic applications in diseases characterized by dysregulated signaling.

- Toxicological Assessment : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at low concentrations, although further studies are necessary to fully understand its long-term effects and potential cytotoxicity.

Q & A

Q. What is the mechanism of thiol-specific biotinylation using N,N-Bis(ethylmethanethiosulfonate) Biotinamide, and how does it compare to other biotinylation reagents?

this compound reacts selectively with free thiol (-SH) groups, typically on cysteine residues, via its methanethiosulfonate (MTS) moiety. This forms a disulfide bond, enabling site-specific biotinylation. Unlike pyridyldithio-based reagents (e.g., N-[2-(2-Pyridyldithio)ethyl]biotinamide), which release pyridine-2-thione during conjugation, this compound avoids byproduct interference, making it preferable for sensitive assays .

Q. What are the optimal reaction conditions for efficient biotinylation using this reagent?

- pH : Use pH 6.5–8.0 (e.g., phosphate or HEPES buffers) to balance thiol reactivity and protein stability.

- Reducing Agents : Avoid competing thiols (e.g., DTT, β-mercaptoethanol) unless pre-reduction of disulfide bonds is required.

- Molar Ratio : A 5–10:1 reagent-to-protein molar ratio ensures sufficient labeling without aggregation.

- Temperature : Incubate at 4°C for 16–24 hours or 25°C for 1–2 hours .

Q. How can researchers confirm successful biotinylation and quantify labeling efficiency?

- Streptavidin Blotting : Resolve labeled proteins via SDS-PAGE and probe with horseradish peroxidase (HRP)-conjugated streptavidin.

- Mass Spectrometry : Identify biotinylation sites using tryptic digestion and LC-MS/MS.

- UV-Vis Spectroscopy : Measure absorbance at 280 nm (protein) and 260 nm (biotin) for approximate quantification .

Advanced Research Questions

Q. How can experimental variability in labeling efficiency across protein batches be addressed?

Inconsistent labeling may arise from:

- Cysteine Accessibility : Conformational changes or steric hindrance in proteins (e.g., membrane proteins). Use denaturing conditions (e.g., 0.1% SDS) to expose buried residues.

- Oxidation : Pre-treat proteins with TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

- Reagent Stability : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the MTS group .

Q. What strategies mitigate nonspecific labeling in live-cell systems?

- Temporal Control : Use cell-permeable variants and short incubation times (≤30 minutes) to limit exposure.

- Quenching Agents : Post-labeling, add excess cysteine or glutathione to block unreacted reagent.

- Validation : Compare labeled samples to controls treated with thiol-blocking agents (e.g., N-ethylmaleimide) .

Q. How do researchers reconcile contradictory data on crosslinking efficiency in multiprotein complexes?

Contradictions may stem from:

- Proximity Limitations : The reagent’s short spacer (~6.8 Å) restricts labeling to adjacent thiols. Use longer spacers (e.g., Biotin-PEG3400-MTS-CAE) for flexible labeling .

- Competing Reactions : Endogenous biotin or free thiols in buffers (e.g., serum albumin) may interfere. Pre-clear samples with streptavidin beads.

- Quantitative Analysis : Employ Förster resonance energy transfer (FRET) or single-molecule imaging to validate spatial interactions .

Methodological Considerations

Q. What are the critical steps for integrating this reagent into proximity-dependent biotinylation (e.g., BioID-like) workflows?

- Fusion Protein Design : Fuse the target protein to a promiscuous biotin ligase (e.g., BioID2) for in vivo labeling.

- Pulse-Chase Labeling : Optimize incubation times to balance labeling specificity and background noise.

- Streptavidin Enrichment : Use high-stringency washes (e.g., 2% SDS, 8M urea) to reduce nonspecific binding .

Q. How can the stability of the biotin-MTS-protein conjugate be validated under reducing conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.